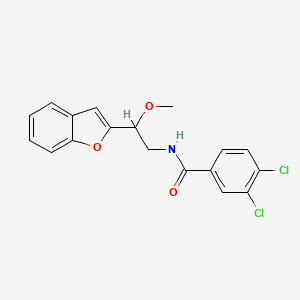

![molecular formula C10H14O2 B2632807 Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid CAS No. 2445791-77-3](/img/structure/B2632807.png)

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

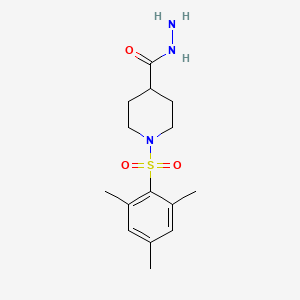

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is (1R,5S,7S)-tricyclo[3.3.1.0(2,7)]nonane-6-carboxylic acid . The Inchi Code is 1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12) .Physical And Chemical Properties Analysis

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 166.22 .科学的研究の応用

Biocatalysis in Microorganisms

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid has been utilized in studies exploring the biocatalytic oxidation of tricyclic compounds using fungi. For instance, the conversion of this compound into 4axhydroxytricyclo[3.3.1.13.7] decane-1-carboxylic acid with high regioselectivity using Absidia cylindrospora was reported, highlighting the potential of microorganisms as biocatalysts in organic synthesis (Ridyard et al., 1996).

Synthesis of Derivatives from Bicyclo[3,3,1]nonane Intermediates

Research has also been conducted on synthesizing derivatives of tricyclo[3.3.1.02,7]nonane-6-carboxylic acid. For example, the synthesis of meso-trans-2-carboxymethyl-1,3-dimethylcyclohexane-1,3-dicarboxylic acid, a tricarboxylic acid derived from abietic acid, utilized bicyclo[3,3,1]nonane intermediates. This work unambiguously defined the stereochemistry at three adjacent asymmetric centers (Martin et al., 1967).

Structural Studies and Hydrogen Bonding

Structural studies of derivatives of tricyclo[3.3.1.02,7]nonane-6-carboxylic acid have been conducted to understand their molecular configuration. For instance, research on 1,3-adamantanedicarboxylic acid revealed hydrogen-bonded chains of molecules, providing insights into the structural dynamics of these compounds (Glidewell & Ferguson, 1996).

Synthesis of Lycopodium Alkaloids

The compound has been used in the synthesis of key intermediates for Lycopodium alkaloids. A study demonstrated the successful introduction of an amino function on the bridgehead position of the bicyclo[3,3,1]nonane ring system, which was a crucial step in synthesizing these alkaloids (Horii et al., 1968).

Conformational Studies of Bicyclo[3.3.1]nonane Derivatives

Research has been conducted on the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives. Studies involving NMR spectroscopy have provided insights into the conformational preferences of these compounds, which are essential for understanding their chemical behavior (Peters et al., 1975).

Chiroptical Properties and Synthesis of Chiral Compounds

The synthesis of chiral tricyclo[4.3.0.0 3,8 ]nonane-4,5-dione and the study of its chiroptical properties have been carried out. Such research is crucial for developing optically active compounds with potential applications in various fields, including pharmaceuticals and materials science (Butkus et al., 2002).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

The mode of action of a compound generally involves binding to a specific target, such as a protein or enzyme, and modulating its activity. The exact nature of this interaction would depend on the specific structure of the compound and the target .

Biochemical pathways affected by the compound would depend on its specific targets. Carboxylic acids can participate in a variety of biochemical reactions, including decarboxylation, esterification, and amide formation .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would be influenced by factors such as its size, polarity, and solubility. Carboxylic acids are polar and can form hydrogen bonds, which can affect their absorption and distribution .

The result of the compound’s action would depend on the specific effects it has on its targets and the biochemical pathways it affects. This could range from modulation of enzyme activity to changes in cell signaling .

The action environment, including factors like pH and temperature, can influence the stability and efficacy of the compound. For example, extreme pH values could potentially lead to ionization of the carboxylic acid group, affecting its ability to interact with its targets .

特性

IUPAC Name |

tricyclo[3.3.1.02,7]nonane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGSMMSRCUWUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC1C(C2C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2632724.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2632725.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)

![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2632729.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632737.png)

![N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)